3-amino-6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-amino-6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a thieno[2,3-b]quinoline core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[2,3-b]quinoline core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and ethyl acetoacetate under acidic conditions.
Introduction of the thiazole ring: The thiazole ring can be introduced via a condensation reaction between the thieno[2,3-b]quinoline intermediate and 4-methyl-1,3-thiazol-2-amine.
Amination and carboxamide formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thieno[2,3-b]quinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure.
Scientific Research Applications
3-amino-6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-amino-6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This can lead to the inhibition of key biological processes, such as DNA replication, protein synthesis, and cell division, which are critical for the survival and proliferation of cancer cells and pathogens.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinoline-2-carboxamide
- 3-amino-6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[3,2-b]quinoline-2-carboxamide
Uniqueness
The uniqueness of 3-amino-6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide lies in its specific structural features, such as the thieno[2,3-b]quinoline core and the presence of both amino and carboxamide functionalities. These features contribute to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Biological Activity
3-Amino-6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- CAS Number : 445269-26-1
- Molecular Formula : C14H16N4OS
- Molecular Weight : 288.36 g/mol
- Structural Features : The compound contains a thieno[2,3-b]quinoline core with an amino group and a thiazole moiety that may contribute to its biological properties.
Anticancer Properties
Research indicates that compounds similar to 3-amino-6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline derivatives exhibit significant anticancer activity. A study demonstrated that related thieno[2,3-b]quinoline derivatives showed low micromolar activity against various cancer cell lines through the inhibition of key enzymes involved in cancer progression such as APE1 (apurinic/apyrimidinic endonuclease) .
Enzyme Inhibition
The compound is believed to inhibit enzymes that play crucial roles in cellular processes. For instance:
- SIRT3 Inhibition : Similar compounds have been shown to inhibit SIRT3 (a mitochondrial deacetylase), which is linked to cancer metabolism and survival. One study highlighted that certain derivatives exhibited an IC50 value of 39.1 µM against SIRT3 .
Structure-Activity Relationships (SAR)
The biological activity of 3-amino-6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline can be influenced by structural modifications:
- Substituents on the Thiazole Ring : Variations in the thiazole substituents can enhance potency.
- Core Modifications : Alterations in the quinoline structure can affect interaction with target proteins.
Table 1 summarizes key findings from SAR studies related to thieno[2,3-b]quinoline derivatives:
Compound | Target Enzyme | IC50 (µM) | Activity |
---|---|---|---|
P6 | SIRT3 | 39.1 | Inhibitor |
P19 | APE1 | <10 | Potent |
P15 | Unknown | 15 | Moderate |
Study on Cytotoxicity
In a study involving HeLa cells treated with alkylating agents like temozolomide (TMZ), related thieno[2,3-b]quinoline compounds were shown to potentiate cytotoxic effects significantly. The combination therapy led to increased DNA damage markers and cell death rates .
Pharmacokinetics and ADME Profile
Research on pharmacokinetics indicated favorable absorption and distribution characteristics for similar compounds following intraperitoneal administration in mice. The compounds achieved significant plasma levels and effectively crossed the blood-brain barrier .
Properties
IUPAC Name |
3-amino-6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS2/c1-3-10-4-5-13-11(6-10)7-12-14(19)15(25-17(12)21-13)16(23)22-18-20-9(2)8-24-18/h7-8,10H,3-6,19H2,1-2H3,(H,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWZHHBHBURPPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=NC(=CS4)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.